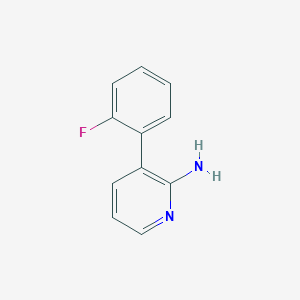

3-(2-Fluorophenyl)pyridin-2-amine

Description

3-(2-Fluorophenyl)pyridin-2-amine is a pyridine derivative featuring a fluorine-substituted phenyl ring at position 3 and an amino group at position 2 of the pyridine core. Its molecular formula is C₁₁H₉FN₂, with a molecular weight of 188.21 g/mol. The compound’s structure combines the aromaticity of pyridine with the electron-withdrawing properties of the fluorine atom, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

Molecular Formula |

C11H9FN2 |

|---|---|

Molecular Weight |

188.20 g/mol |

IUPAC Name |

3-(2-fluorophenyl)pyridin-2-amine |

InChI |

InChI=1S/C11H9FN2/c12-10-6-2-1-4-8(10)9-5-3-7-14-11(9)13/h1-7H,(H2,13,14) |

InChI Key |

QIRXEUCXRFIVGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(N=CC=C2)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)pyridin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-aminopyridine and 2-fluorobenzaldehyde.

Condensation Reaction: The 2-aminopyridine reacts with 2-fluorobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Fluorophenyl)pyridin-2-amine may involve more efficient and scalable methods, such as:

Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

Catalytic Hydrogenation: Using a palladium catalyst, the imine intermediate can be hydrogenated to produce the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines or hydrazines.

Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

3-(2-Fluorophenyl)pyridin-2-amine: Applications and Research

3-(2-Fluorophenyl)pyridin-2-amine, also known as 3-(2-Fluorophenyl)pyridin-2-amine, is a chemical compound with the molecular formula C11H9FN2 and a molecular weight of 188.20 . This compound is a member of the aryl-substituted 2-aminopyridine derivatives .

Synthesis and Structure

3-(2-Fluorophenyl)pyridin-2-amine is a novel aryl-substituted 2-aminopyridine derivative . A novel synthetic strategy for the generation of 2-aminopyridine derivatives involves a two-component reaction converging aryl vinamidinium salts with 1,1-enediamines .

Applications and Research

Scientific literature suggests that 3-(2-Fluorophenyl)pyridin-2-amine and its derivatives have potential applications in various fields, particularly in medicinal chemistry, as detailed below:

Anti-Alzheimer Agents: Aryl-substituted 2-aminopyridine derivatives, including compounds similar to 3-(2-Fluorophenyl)pyridin-2-amine, have been explored for their potential as anti-Alzheimer agents .

Scientific Reports has reported on the synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents .

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors in the body, modulating their activity.

Pathways Involved: It may influence signaling pathways related to neurotransmission and inflammation.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Biological Activity

3-(2-Fluorophenyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, often involving the reaction of 2-aminopyridine derivatives with fluorinated phenyl groups. The incorporation of the fluorine atom is crucial as it can enhance the lipophilicity and biological activity of the resulting compounds. For instance, one study reported the synthesis of a series of aryl-substituted 2-aminopyridine derivatives, including 3-(2-fluorophenyl)pyridin-2-amine, which exhibited notable inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes .

Inhibitory Effects on Cholinesterases

The primary biological activity of 3-(2-fluorophenyl)pyridin-2-amine lies in its inhibitory effects on cholinesterases, which are critical enzymes involved in neurotransmission. In a study evaluating several derivatives, 3-(2-fluorophenyl)pyridin-2-amine showed promising results:

| Compound | IC50 against AChE (µM) | IC50 against BChE (µM) |

|---|---|---|

| 3-(2-Fluorophenyl)pyridin-2-amine | 34.81 ± 3.71 | 20.66 ± 1.01 |

| Donepezil (control) | 0.079 ± 0.05 | 10.6 ± 2.1 |

These findings indicate that while the compound is less potent than donepezil, it still possesses significant inhibitory activity against both cholinesterases .

Anticancer Potential

In addition to its cholinesterase inhibition, studies have indicated that derivatives of pyridine compounds like 3-(2-fluorophenyl)pyridin-2-amine may exhibit anticancer properties. For example, a novel thiazole-pyridine hybrid containing a similar structure demonstrated selective cytotoxicity against HL-60 leukemia cells with an IC50 value of 0.57 µM, while showing reduced toxicity in non-cancerous cell lines (IC50 > 50 µM) . This selectivity suggests potential for targeted cancer therapies.

The mechanisms underlying the biological activities of 3-(2-fluorophenyl)pyridin-2-amine involve several pathways:

- Cholinergic System Modulation : By inhibiting AChE and BChE, the compound increases acetylcholine levels in synaptic clefts, potentially enhancing cognitive functions.

- Induction of Apoptosis : Some studies have suggested that related compounds can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and causing genetic instability .

- Interaction with Key Enzymes : The compound's structural features allow it to interact with various enzyme active sites, which may lead to its diverse biological effects.

Case Studies

Several case studies highlight the efficacy of compounds related to 3-(2-fluorophenyl)pyridin-2-amine:

- Cognitive Enhancement : In animal models, compounds with similar structures have shown improvements in memory and learning tasks, attributed to their cholinesterase inhibition.

- Cancer Therapy : Research on hybrid molecules containing pyridine moieties has indicated their potential as novel anticancer agents due to their selective toxicity towards cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.